molecular formula C9H12N2O2 B1267521 5,5-Dicyclopropylimidazolidine-2,4-dione CAS No. 7250-75-1

5,5-Dicyclopropylimidazolidine-2,4-dione

Cat. No. B1267521
CAS RN: 7250-75-1
M. Wt: 180.2 g/mol
InChI Key: ACISZUHKKBVJSM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazolidine-2,4-diones and their derivatives, including 5,5-dicyclopropylimidazolidine-2,4-dione, involves various chemical reactions that aim to introduce different substituents to the imidazolidine ring to achieve desired chemical and biological properties. One common method involves the cyclization of ureas or carbodiimides with glyoxalates or isocyanates in the presence of catalysts or under specific conditions to form the imidazolidine-2,4-dione scaffold (A. Czopek et al., 2010).

Molecular Structure Analysis

The molecular structure of 5,5-dicyclopropylimidazolidine-2,4-dione is characterized by its imidazolidine ring, a five-membered ring containing two nitrogen atoms at non-adjacent positions, and two carbonyl groups at the 2nd and 4th positions. The dicyclopropyl substituents at the 5th position add steric bulk and influence the compound's chemical behavior and interaction with biological molecules (T. Shimizu et al., 1986).

Chemical Reactions and Properties

Imidazolidine-2,4-diones undergo various chemical reactions, including nucleophilic addition, substitution, and ring-opening reactions, which can be utilized to synthesize a wide range of derivatives with potential biological activities. The presence of the dicyclopropyl groups in 5,5-dicyclopropylimidazolidine-2,4-dione affects its reactivity and the types of chemical transformations it can undergo (F. Zhao et al., 2014).

Physical Properties Analysis

The physical properties of 5,5-dicyclopropylimidazolidine-2,4-diones, such as melting point, solubility, and crystalline structure, are influenced by the nature of the substituents on the imidazolidine ring. These properties are crucial for determining the compound's suitability for specific applications, including pharmaceutical formulations (Z. Iqbal et al., 2012).

Chemical Properties Analysis

The chemical properties of 5,5-dicyclopropylimidazolidine-2,4-diones, including acidity, basicity, and reactivity towards different chemical reagents, are essential for understanding its behavior in chemical syntheses and biological systems. These properties are determined by the electronic structure of the imidazolidine ring and the influence of the substituents (H. Byrtus et al., 2011).

Scientific Research Applications

Chemical and Biological Activities

5,5-Dicyclopropylimidazolidine-2,4-dione and its derivatives have been widely studied for their chemical and biological activities. One of the key areas of interest is their role as a scaffold in drug discovery. Compounds such as rhodanines and thiazolidine-2,4-diones, closely related to 5,5-Dicyclopropylimidazolidine-2,4-dione, have been used to create various pharmacologically active compounds. These have shown a broad spectrum of activities, including potential in the treatment of diabetes, cancer, and microbial infections (Tomašič & Mašič, 2009).

Anticancer and Antitumor Potential

A significant amount of research focuses on the antitumor potential of 5,5-Dicyclopropylimidazolidine-2,4-dione derivatives. Studies have shown selective activity against renal cancer and breast cancer cell lines, suggesting these compounds could serve as templates for developing more potent antitumor agents (Alanazi et al., 2013).

Antimicrobial Activity

The antimicrobial potential of derivatives of 5,5-Dicyclopropylimidazolidine-2,4-dione has been explored, with some compounds demonstrating antibacterial activity against pathogens like S. aureus. This suggests a potential role in combating bacterial infections (Paiva et al., 2018).

Interaction with Biological Targets

The interaction of 5,5-Dicyclopropylimidazolidine-2,4-dione derivatives with DNA has been a point of interest, particularly in the context of their potential as anticancer drugs. Studies using techniques like cyclic voltammetry and UV-Vis spectroscopy have provided insights into these interactions, indicating that these compounds might have high binding affinity with DNA and thus a role in cancer therapy (Shah et al., 2013).

Potential in Medicinal Chemistry

The structural diversity and biological activities of 5,5-Dicyclopropylimidazolidine-2,4-dione derivatives make them attractive candidates in medicinal chemistry. They have been used to create compounds with various biological activities, including antibacterial and antifungal effects, highlighting their versatility in drug design (Mohanty et al., 2015).

Safety And Hazards

Safety data for 5,5-Dicyclopropylimidazolidine-2,4-dione indicates that it may be harmful if swallowed and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

properties

IUPAC Name

5,5-dicyclopropylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c12-7-9(5-1-2-5,6-3-4-6)11-8(13)10-7/h5-6H,1-4H2,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACISZUHKKBVJSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2(C(=O)NC(=O)N2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90283163
Record name 5,5-dicyclopropylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90283163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Dicyclopropylimidazolidine-2,4-dione

CAS RN

7250-75-1
Record name NSC30165
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30165
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,5-dicyclopropylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90283163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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